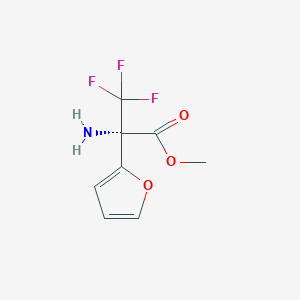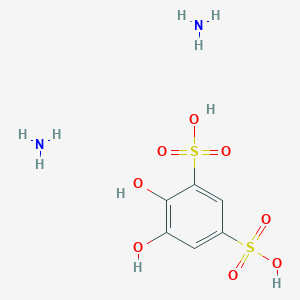
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile, also known as TIAP, is an organic compound with a wide range of applications in chemical and biological research. TIAP is a type of organic azole compound, which is composed of a nitrogen-containing heterocyclic ring system, and is highly reactive. It has been used in a variety of scientific research applications, such as in the synthesis of other organic compounds, as a catalyst in organic synthesis, and as a tool for studying biochemical and physiological effects. In addition, TIAP has been used in a number of laboratory experiments to study its mechanism of action, advantages and limitations, and potential future applications.
科学研究应用
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has a number of applications in scientific research. It has been used as a tool for studying the biochemical and physiological effects of various compounds and drugs. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in a number of laboratory experiments to study its mechanism of action, advantages and limitations, and potential future applications. It has also been used in organic synthesis as a catalyst, and has been used in the synthesis of other organic compounds, such as polymers, polysaccharides, and other materials.
作用机制
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is a highly reactive compound and has been used in a number of laboratory experiments to study its mechanism of action. It has been shown to interact with various molecules, including proteins, DNA, and other organic compounds, in order to affect their biochemical and physiological properties. 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to bind to proteins, DNA, and other molecules in order to alter their structure and function. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to interact with enzymes, hormones, and other molecules in order to affect their biochemical and physiological properties.
Biochemical and Physiological Effects
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to have a number of biochemical and physiological effects on various molecules and organisms. It has been shown to interact with proteins, DNA, and other molecules in order to alter their structure and function. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to interact with enzymes, hormones, and other molecules in order to affect their biochemical and physiological properties. 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has also been shown to have a number of anti-inflammatory and anti-microbial effects, as well as a number of other beneficial effects on the body.
实验室实验的优点和局限性
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has a number of advantages and limitations when it comes to laboratory experiments. One of the primary advantages of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is its high reactivity, which makes it an ideal tool for studying the biochemical and physiological effects of various compounds and drugs. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is highly soluble in a variety of solvents, making it easy to work with in laboratory experiments. However, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is also highly reactive and can cause unwanted side reactions in laboratory experiments. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile can be difficult to work with in certain solvents, and can be toxic in high concentrations.
未来方向
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has a number of potential future applications in scientific research. It has been used in a number of laboratory experiments to study its mechanism of action, advantages and limitations, and potential future applications. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in organic synthesis as a catalyst, and has been used in the synthesis of other organic compounds, such as polymers, polysaccharides, and other materials. 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has also been used in a number of biochemical and physiological studies, and has been shown to have a number of beneficial effects on the body. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in a number of drug development studies, as well as in the development of new materials and technologies. Finally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in a number of medical diagnostic studies, and has been used to study the effects of various compounds and drugs on the body.
合成方法
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is synthesized through a method known as the Ullmann reaction, which involves the coupling of an aryl iodide and an amine in the presence of a copper catalyst. The Ullmann reaction has been used for the synthesis of various organic compounds, including 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile. The reaction proceeds through a series of steps, including the formation of an aryl-Cu intermediate, which is then followed by the coupling of the aryl iodide and amine. The resulting product is 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile. The Ullmann reaction is a convenient and efficient method for the synthesis of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile, and has been widely used in the synthesis of other organic compounds.
属性
IUPAC Name |
(Z)-3-(4-iodoanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN6/c11-8-1-3-9(4-2-8)13-6-7(5-12)10-14-16-17-15-10/h1-4,6,13H,(H,14,15,16,17)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLSSZHYUFEBJR-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C2=NNN=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C#N)\C2=NNN=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate, 97%](/img/structure/B6313791.png)










